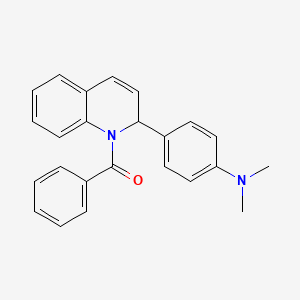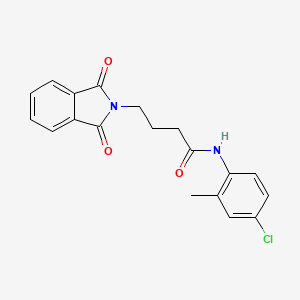
4-(1-benzoyl-1,2-dihydro-2-quinolinyl)-N,N-dimethylaniline
Übersicht
Beschreibung
4-(1-benzoyl-1,2-dihydro-2-quinolinyl)-N,N-dimethylaniline, also known as BQ-123, is a selective and potent antagonist of the endothelin-1 (ET-1) receptor. The ET-1 receptor is a G protein-coupled receptor that is involved in the regulation of vascular tone, cell proliferation, and inflammation. BQ-123 has been widely used in scientific research to study the role of ET-1 in various physiological and pathological processes.
Wirkmechanismus
4-(1-benzoyl-1,2-dihydro-2-quinolinyl)-N,N-dimethylaniline acts as a competitive antagonist of the ET-1 receptor, which is a G protein-coupled receptor. By binding to the ET-1 receptor, this compound blocks the binding of ET-1 and prevents the activation of downstream signaling pathways. This results in the inhibition of vasoconstriction, cell proliferation, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various cell types and tissues. These effects include the inhibition of vasoconstriction, the inhibition of cell proliferation, the inhibition of inflammation, and the induction of apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(1-benzoyl-1,2-dihydro-2-quinolinyl)-N,N-dimethylaniline in lab experiments is its high selectivity and potency for the ET-1 receptor. This allows researchers to study the specific effects of ET-1 signaling without interference from other receptors. However, a limitation of using this compound is its relatively short half-life, which can make it difficult to maintain constant levels of the compound in vivo.
Zukünftige Richtungen
There are several areas of future research that could be explored using 4-(1-benzoyl-1,2-dihydro-2-quinolinyl)-N,N-dimethylaniline. These include the development of more potent and selective ET-1 receptor antagonists, the investigation of the role of ET-1 signaling in cancer metastasis, and the development of novel therapeutic strategies for cardiovascular disease and pulmonary hypertension. Additionally, further studies are needed to understand the long-term effects of this compound on various physiological systems and to identify potential side effects or toxicities associated with its use.
Conclusion:
In conclusion, this compound is a selective and potent antagonist of the ET-1 receptor that has been widely used in scientific research to study the role of ET-1 in various physiological and pathological processes. Its high selectivity and potency make it a valuable tool for investigating the specific effects of ET-1 signaling, but its short half-life and potential side effects must be taken into consideration when designing experiments. Further research is needed to fully understand the potential applications and limitations of this compound in scientific research and clinical settings.
Synthesemethoden
4-(1-benzoyl-1,2-dihydro-2-quinolinyl)-N,N-dimethylaniline can be synthesized using a variety of methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and chemical synthesis. The most commonly used method for synthesizing this compound is solid-phase peptide synthesis, which involves the stepwise assembly of amino acids on a solid support.
Wissenschaftliche Forschungsanwendungen
4-(1-benzoyl-1,2-dihydro-2-quinolinyl)-N,N-dimethylaniline has been extensively used in scientific research to study the role of ET-1 in various physiological and pathological processes. Some of the key areas of research where this compound has been used include cardiovascular disease, pulmonary hypertension, cancer, and inflammation.
Eigenschaften
IUPAC Name |
[2-[4-(dimethylamino)phenyl]-2H-quinolin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O/c1-25(2)21-15-12-19(13-16-21)23-17-14-18-8-6-7-11-22(18)26(23)24(27)20-9-4-3-5-10-20/h3-17,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJWDSUGACWKLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C=CC3=CC=CC=C3N2C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10282335 | |
| Record name | {2-[4-(dimethylamino)phenyl]quinolin-1(2h)-yl}(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6318-15-6 | |
| Record name | NSC25458 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25458 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | {2-[4-(dimethylamino)phenyl]quinolin-1(2h)-yl}(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,3-dimethylphenyl)-2-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B5032670.png)
![3-{[(2-carboxyphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5032672.png)


![3-(4-methoxyphenyl)-11-(5-methyl-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5032696.png)
![butyl 3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5032711.png)

![3-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-2-cyano-N-(3-nitrophenyl)acrylamide](/img/structure/B5032718.png)
![(3S*,4S*)-1-[(8-chloro-2-quinolinyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5032724.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5032726.png)
![N-[5-(anilinocarbonyl)-2-chlorophenyl]-2,3,4,5,6-pentamethylbenzamide](/img/structure/B5032738.png)

![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide](/img/structure/B5032745.png)
![5'-(4-methylphenyl)-3'-phenyldispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5032754.png)
